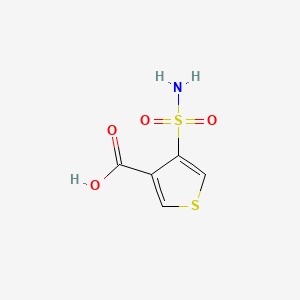

4-Sulfamoylthiophene-3-carboxylic acid

描述

属性

CAS 编号 |

59337-86-9 |

|---|---|

分子式 |

C5H5NO4S2 |

分子量 |

207.2 g/mol |

IUPAC 名称 |

4-sulfamoylthiophene-3-carboxylic acid |

InChI |

InChI=1S/C5H5NO4S2/c6-12(9,10)4-2-11-1-3(4)5(7)8/h1-2H,(H,7,8)(H2,6,9,10) |

InChI 键 |

VAHHPJSRCPYDLP-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=CS1)S(=O)(=O)N)C(=O)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

4-([1,1'-Biphenyl]-4-yl)-2-(4-(tert-butyl)benzamido)thiophene-3-carboxylic acid (Compound 37)

- Substituents : Biphenyl at C4, tert-butyl benzamido at C2, and carboxylic acid at C3.

- Activity: Potent ANO1 inhibitor (IC₅₀ values in low micromolar range).

- Properties : Higher molecular weight (434.18 g/mol) and lipophilicity (predicted logP ~4.5) due to bulky aryl groups, reducing aqueous solubility but enhancing membrane permeability .

2-(2-Naphthamido)-4-(4-chlorophenyl)thiophene-3-carboxylic acid (Compound 43)

- Substituents : 4-Chlorophenyl at C4, naphthylamide at C2, and carboxylic acid at C3.

- Properties : Molecular weight 406.03 g/mol; logP ~3.8 due to chlorophenyl group .

4-Sulfamoylthiophene-3-carboxylic Acid

- Substituents : Sulfamoyl at C4, carboxylic acid at C3.

- Inferred Activity: Likely ANO1 inhibition due to structural similarity, with sulfamoyl enhancing hydrogen-bonding interactions with target residues.

Physicochemical Properties

Notes:

- Sulfamoyl and carboxylic acid groups increase solubility but reduce lipophilicity.

- Aryl substituents (e.g., biphenyl, chlorophenyl) enhance logP and membrane permeability but may require formulation adjustments for bioavailability.

Positional Isomerism: 2- vs. 3-Carboxylic Acid Derivatives

- 2-Thiophenecarboxylic acid (): Carboxylic acid at C2 alters electronic distribution, reducing resonance stabilization compared to C3 derivatives. Limited biological data; primarily used in R&D .

Research Implications

The sulfamoyl group’s polarity and hydrogen-bonding capacity position this compound as a promising candidate for targeting extracellular domains of ion channels (e.g., ANO1). Future studies should explore its pharmacokinetics, toxicity, and comparative efficacy against aryl-substituted analogs.

常见问题

Q. What are the optimal reaction conditions for synthesizing 4-sulfamoylthiophene-3-carboxylic acid?

Methodological Answer: The synthesis of this compound requires precise control of temperature, solvent selection, and catalysts. For example, thiophene derivatives often undergo sulfamoylation using sulfonamide precursors under anhydrous conditions with Lewis acids (e.g., AlCl₃) as catalysts . Reaction temperatures typically range between 60–80°C to balance yield and side-product formation. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Confirmation of purity should involve HPLC and thin-layer chromatography (TLC) .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Structural validation requires multi-technique characterization:

- NMR Spectroscopy : H and C NMR can confirm the presence of the sulfamoyl (-SO₂NH₂) and carboxylic acid (-COOH) groups. For instance, the carboxylic proton typically appears as a broad singlet at δ 10–12 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy (e.g., [M+H]⁺ for C₅H₅NO₄S₂: theoretical 217.98 g/mol).

- X-ray Crystallography : For crystalline derivatives, X-ray analysis resolves bond angles and confirms regiochemistry .

Q. What solvents and storage conditions are recommended for this compound?

Methodological Answer: Use polar aprotic solvents (e.g., DMF, DMSO) for reactions, and store the compound in anhydrous conditions at –20°C to prevent hydrolysis of the sulfamoyl group. Avoid prolonged exposure to moisture or light, as these degrade thiophene derivatives .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?

Methodological Answer: Discrepancies in NMR data often arise from tautomerism or solvent effects. For example, the sulfamoyl group’s NH protons may exchange rapidly in D₂O, leading to signal broadening. To resolve this:

Q. What strategies are effective for improving the biological activity of this compound derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies can guide modifications:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the 4-position of the thiophene ring to enhance binding affinity to target enzymes .

- Bioisosteric Replacement : Replace the carboxylic acid with a tetrazole group to improve metabolic stability while retaining acidity .

- Pharmacokinetic Optimization : Use logP calculations (e.g., via ChemDraw) to balance hydrophobicity and solubility for in vivo studies .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways:

- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiophene ring.

- Simulate transition states for sulfamoyl group substitution reactions (e.g., SNAr mechanisms) .

- Validate predictions with experimental kinetic data (e.g., rate constants measured via UV-Vis spectroscopy) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer: Yield variations often stem from differences in:

- Catalyst Purity : Impure AlCl₃ (common in sulfamoylation) reduces efficiency. Use freshly distilled catalysts.

- Workup Protocols : Incomplete extraction (e.g., pH adjustments for carboxylic acid isolation) lowers yields. Optimize pH to 2–3 for maximal precipitation .

- Side Reactions : Competing hydrolysis of the sulfamoyl group occurs at high temperatures. Monitor reactions with in-situ IR to terminate at completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。